molecular formula C30H29N3O7 B561817 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester CAS No. 122363-35-3

2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester

Cat. No.: B561817
CAS No.: 122363-35-3
M. Wt: 543.576
InChI Key: ZYMUVWVUNJSKIL-UHFFFAOYSA-N
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Description

2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide (NHS) Ester is a fluorescent labeling reagent widely used in biochemistry and cell biology. This compound features a tetramethylrhodamine fluorophore conjugated to an NHS ester, enabling covalent attachment to primary amines (e.g., lysine residues or N-termini of proteins and peptides) via stable amide bonds . Its excitation/emission maxima (~552/578 nm) fall within the orange-red spectrum, making it ideal for applications requiring low autofluorescence and high sensitivity, such as fluorescence microscopy, flow cytometry, and immunoassays .

The 5(6)-isomer designation indicates positional isomerism, where the carboxylic acid group is located at either the 5- or 6-position of the rhodamine core. This isomerism can influence labeling efficiency and requires careful synthesis and purification to isolate specific isomers .

Properties

IUPAC Name

3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;(2,5-dioxopyrrolidin-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3.C6H7NO4/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-4(8)11-7-5(9)2-3-6(7)10/h5-14H,1-4H3;2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMUVWVUNJSKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924142
Record name 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122363-35-3
Record name 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxylation of Rhodamine B

Rhodamine B is treated under basic conditions to favor the lactone form, enabling selective carboxylation at the 5- or 6-position. A mixture of N,N′-disuccinimidyl carbonate (DSC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) activates the carboxylic acid group. Triethylamine (TEA) is added to maintain a mildly basic environment (pH ~8.5), which suppresses hydrolysis of the NHS ester intermediate.

Reaction Conditions

  • Reagents : Rhodamine B, DSC (2 equiv), DMAP (5 equiv), TEA (5 equiv)

  • Solvent : Anhydrous DCM

  • Temperature : Room temperature

  • Time : 1 hour

Isolation of Isomers

The 5- and 6-carboxyrhodamine isomers are separated using flash chromatography. A gradient elution system of methanol/dichloromethane/acetic acid (9:89:2 to 5:75:20) resolves the isomers based on polarity differences. The 5-isomer typically elutes first (R<sub>f</sub> 0.27), followed by the 6-isomer (R<sub>f</sub> 0.31).

Activation with N-Hydroxysuccinimide (NHS)

The purified carboxytetramethylrhodamine is converted to its NHS ester using carbodiimide chemistry. This step ensures efficient conjugation to primary amines in target molecules.

NHS Ester Formation

A solution of carboxytetramethylrhodamine in DCM is treated with N-hydroxysuccinimide (NHS) and N,N′-diisopropylcarbodiimide (DIC). The reaction proceeds via the formation of an intermediate O-acylisourea, which reacts with NHS to yield the active ester.

Optimized Protocol

ParameterValue
Molar Ratio (TAMRA:NHS)1:1.2
ActivatorDIC
SolventAnhydrous DCM
Reaction Time30 minutes
Yield85–87% (isolated)

Key Considerations

  • Hydrolysis Mitigation : The reaction is performed under anhydrous conditions to minimize NHS ester hydrolysis, which competes with amine coupling.

  • Temperature Control : Reactions are conducted at 0–4°C to slow hydrolysis rates (half-life: 4–5 hours at pH 7.0).

Purification and Characterization

Chromatographic Purification

Crude TAMRA NHS ester is purified using silica gel chromatography with a toluene/ethyl acetate (80:20) solvent system. This step removes unreacted NHS and diisopropylurea byproducts.

Purity Assessment

  • HPLC : Retention times of 6.4 min (5-isomer) and 6.5 min (6-isomer) using a C18 column.

  • TLC : R<sub>f</sub> values of 0.27 (5-isomer) and 0.31 (6-isomer) in methanol/DCM/acetic acid (9:89:2).

Spectroscopic Characterization

PropertyValueSource
λ<sub>abs</sub> (max)553 nm
λ<sub>em</sub> (max)575 nm
Extinction Coefficient89,000 cm<sup>-1</sup>M<sup>-1</sup>
Molecular Weight527.53 g/mol
pHTemperatureHalf-Life
7.00°C4–5 hours
8.64°C10 minutes

Applications in Bioconjugation

TAMRA NHS ester is widely used for labeling proteins, peptides, and oligonucleotides. Key applications include:

  • Antibody Labeling : Conjugation to lysine residues in antibodies for fluorescence microscopy.

  • Oligonucleotide Probes : Post-synthesis modification of amino-modified DNA/RNA.

Typical Conjugation Protocol

  • Buffer : 0.1M sodium bicarbonate, pH 8.5.

  • Molar Ratio : 10:1 (dye:protein) to minimize overlabeling.

  • Reaction Time : 1 hour at room temperature.

Challenges and Troubleshooting

Isomer Separation

Mixed isomers (5(6)-TAMRA) complicate HPLC purification due to peak broadening. Using isomerically pure 5- or 6-TAMRA NHS ester improves resolution.

Side Reactions

  • Hydrolysis : Competing hydrolysis reduces coupling efficiency. Fresh reagents and controlled pH (7.2–8.5) are critical.

  • Amine Buffers : Tris or glycine buffers must be avoided during conjugation, as they quench NHS esters.

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (%)
DSC/DMAP ActivationDSC, DMAP, TEA85–87>95
DIC/NHS ActivationDIC, NHS75–8090

The DSC/DMAP method offers higher yields and regioselectivity, making it the preferred industrial-scale approach .

Chemical Reactions Analysis

Types of Reactions

2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group reacts with amines to form stable amide bonds, which is a key reaction in bioconjugation .

Common Reagents and Conditions

Major Products

The major product of the reaction is the amide bond formed between the ester and the amine group of the target molecule. This reaction is highly efficient and yields a stable product suitable for various applications .

Scientific Research Applications

Bioconjugation Techniques

Tetramethylrhodamine succinimidyl ester is extensively used in bioconjugation to label proteins, antibodies, and nucleic acids. This labeling enables visualization and tracking within biological systems.

  • Applications :
    • Fluorescence Microscopy : Used for observing cellular structures and dynamics.
    • Flow Cytometry : Facilitates the analysis of cell populations based on fluorescence.
    • Immunofluorescence Assays : Commonly employed in techniques such as Western blotting and ELISA.

Cellular Imaging

The compound's bright fluorescence allows for effective cellular imaging, making it a valuable tool in studying cellular processes and interactions.

  • Case Study Example : In research involving Caenorhabditis elegans, Tetramethylrhodamine succinimidyl ester was used to fluorescently label human erythrocytes. This allowed researchers to track the ingestion of red blood cells by the nematodes using fluorescence microscopy, providing insights into host-parasite interactions .

Diagnostic Applications

In medical diagnostics, this compound is utilized in assays designed to detect diseases through fluorescent labeling.

  • Applications :
    • Disease Monitoring : Used in assays that require sensitive detection of biomarkers.
    • Biosensors Development : Integral in creating biosensors that utilize fluorescence for detection.

Stability and Storage

Tetramethylrhodamine succinimidyl ester exhibits remarkable stability under laboratory conditions. It can be stored for up to 12 months when kept dry and protected from moisture, which is crucial for maintaining its reactivity and fluorescence properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Carboxyrhodamine B NHS Ester
  • Structure : Rhodamine B core with a carboxylic acid-NHS ester.
  • Key Differences: Rhodamine B has ethyl groups instead of methyl groups on the amino substituents, increasing hydrophobicity. Emission wavelength (~580 nm) is slightly red-shifted compared to tetramethylrhodamine . Synthesis challenges: Isomer separation (5- vs. 6-carboxy) requires specialized chromatography, similar to the target compound .
5(6)-Carboxyfluorescein Diacetate NHS Ester
  • Structure : Fluorescein core with acetate-protected hydroxyl groups and an NHS-activated carboxylic acid.
  • Key Differences :
    • Fluorescein emits in the green spectrum (~518 nm), whereas tetramethylrhodamine emits in the orange-red, offering distinct multiplexing capabilities .
    • Diacetate groups require intracellular esterase cleavage for activation, limiting use to live-cell imaging .
Tetramethylrhodamine-6-Maleimide
  • Structure : Tetramethylrhodamine with a maleimide group instead of NHS ester.
  • Key Differences :
    • Reacts with thiols (-SH groups) rather than amines, targeting cysteine residues .
    • Useful for labeling reduced antibodies or thiolated nucleic acids, but incompatible with amine-rich environments .
Fluorinated and Sulfonated Rhodamine NHS Esters
  • Structure : Rhodamine derivatives with fluorine or sulfonate groups added to improve photostability and solubility.
  • Key Differences :
    • Fluorinated variants (e.g., 1f-6’-CONHS) exhibit enhanced brightness and resistance to photobleaching .
    • Sulfonated derivatives (e.g., sulforhodamine) are water-soluble, reducing aggregation in aqueous buffers .

Reaction Efficiency and Stability

  • NHS vs. Other Activating Groups :

    • NHS esters offer rapid reaction kinetics with amines at physiological pH (7–9) and moderate stability in acidic conditions, facilitating storage .
    • Compared to tetrafluorophenyl (TFP) esters, NHS esters are less moisture-sensitive but may require higher molar excess for efficient conjugation .
  • Byproduct Management :

    • Dicyclohexylurea (DCU), a byproduct of carbodiimide-mediated NHS activation (e.g., DCC/NHS), can complicate purification. Flash chromatography or filtration is often required .

Bioconjugation Efficiency

  • Amine vs. Thiol Targeting :
    • The NHS ester’s amine specificity achieves >85% conjugation yields under optimized conditions, whereas maleimide derivatives may suffer from thiol oxidation issues .
  • Epitope Density :
    • High epitope density (multiple labels per protein) is achievable with NHS esters, but over-labeling can affect biomolecule function .

Biological Activity

2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester, commonly referred to as Tamra NHS Ester, is a fluorescent compound that plays a significant role in bioconjugation and protein labeling. Its unique properties allow it to selectively modify sulfhydryl groups in proteins, making it a valuable tool in various biological and chemical research applications.

  • Molecular Formula : C30H29N3O7
  • Molecular Weight : Approximately 553.57 g/mol
  • Absorption/Emission Maxima : Absorption at 535 nm and emission at 605 nm, facilitating effective visualization in experimental setups .

Tamra NHS Ester operates through a mechanism that involves the covalent attachment to biomolecules, specifically targeting sulfhydryl groups (-SH) found in cysteine residues of proteins. The NHS ester group reacts with these nucleophiles, leading to the formation of stable amide bonds. This reaction is crucial for labeling proteins and studying their functions in biological systems .

Biological Activity

The biological activity of Tamra NHS Ester is primarily associated with its role as a fluorescent probe. It enables researchers to track and visualize proteins within cells, thus facilitating studies on protein localization, dynamics, and interactions. The compound's specificity for sulfhydryl groups allows for selective labeling without interfering with other functional groups.

Applications in Research

  • Bioconjugation : Tamra NHS Ester is extensively used for the conjugation of proteins and peptides, enhancing their visibility and allowing for detailed studies of their interactions and functions.
  • Fluorescence Microscopy : Its high fluorescence intensity makes it suitable for applications such as fluorescence microscopy and flow cytometry.
  • Polymer Chemistry : The compound is instrumental in modifying polymers for various applications, including solid-phase acyl activation .

Case Study 1: Membrane-Translocating Proteins

In a study by Reynolds et al. (2005), protamine labeled with tetramethylrhodamine demonstrated efficient cellular uptake and nuclear localization. This finding suggests the potential use of Tamra NHS Ester in pharmaceutical design for targeted drug delivery systems.

Case Study 2: Protein Dynamics

Research focusing on the dynamics of protein interactions utilized Tamra NHS Ester to visualize protein localization within live cells. The fluorescent tagging enabled real-time monitoring of protein behavior under various physiological conditions.

Summary of Research Findings

Study Findings
Reynolds et al. (2005)Demonstrated efficient cellular uptake of protamine labeled with tetramethylrhodamine, indicating potential pharmaceutical applications.
Interaction StudiesHighlighted the specificity of Tamra NHS Ester for sulfhydryl groups, confirming its utility in selective protein labeling without interference from other functional groups.
Polymer ModificationShowcased the compound's role in modifying polymers for enhanced functionality in bioconjugate chemistry .

Pharmacokinetics and Environmental Considerations

Tamra NHS Ester exhibits solubility in methanol and is sensitive to environmental factors such as moisture and water traces in solvents. These factors can influence its reactivity and stability during experimental procedures.

Future Directions

The ongoing research into the applications of Tamra NHS Ester continues to expand its utility in various fields, including:

  • Development of more efficient synthesis methods.
  • Exploration of its potential in targeted drug delivery systems.
  • Investigating its role in studying complex protein interactions within cellular environments.

Q & A

Q. What are the optimal conditions for conjugating this NHS ester to amine-containing biomolecules?

The reaction requires mild alkaline conditions (pH 8.0–9.0) to activate primary amines (e.g., lysine residues) for nucleophilic attack on the NHS ester. A typical protocol involves dissolving the compound in anhydrous DMSO (9 mg/mL, ~17 mM) and incubating with the target protein at 4–25°C for 1–2 hours . Excess reactive esters should be quenched with ethanolamine or Tris buffer to prevent nonspecific labeling . Note that ionic strength should remain low (<100 mM salts) to maximize electrostatic interactions between the NHS ester and the protein surface .

Q. How does the isomerism (5- vs. 6-carboxy substitution) affect labeling efficiency?

The 5(6)-isomer mixture introduces variability in fluorescence quantum yield due to steric and electronic differences between isomers. For reproducible results, calibrate fluorophore-to-protein (F/P) ratios using UV-Vis spectroscopy (ε~90,000 M⁻¹cm⁻¹ at 555 nm) and confirm isomer distribution via HPLC with a C18 column . Evidence suggests the 6-isomer exhibits marginally higher stability in aqueous buffers due to reduced steric hindrance .

Q. What solubility challenges arise when handling this compound, and how can they be mitigated?

The compound has limited aqueous solubility and requires DMSO as a cosolvent. Prolonged storage of DMSO (>1 month) may introduce water, reducing solubility; pre-dry DMSO over molecular sieves if precipitation occurs . For in vivo applications, ensure final DMSO concentrations <0.1% to avoid cytotoxicity.

Advanced Research Questions

Q. How can researchers resolve conflicting data on photostability in live-cell imaging?

Photobleaching rates depend on local microenvironment (e.g., pH, redox state). Conflicting reports may arise from differences in excitation intensity or mounting media. To standardize measurements:

  • Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce ROS generation .
  • Compare intensity decay curves under identical imaging parameters (e.g., 10% laser power, 100 ms exposure).
  • Validate using a control fluorophore (e.g., Alexa Fluor 555) under the same conditions .

Q. What strategies optimize labeling specificity in heterogenous biological samples?

Non-specific binding is common in lysosome-rich or extracellular matrix environments. Mitigate this by:

  • Pre-blocking samples with 1% BSA or 5% non-fat milk for 30 minutes.
  • Introducing a post-labeling wash with 0.1% Tween-20 in PBS.
  • Using a two-step labeling approach: first, conjugate the NHS ester to a purified protein, then introduce the labeled protein into the complex sample .

Q. How does the tetramethylrhodamine core influence Förster resonance energy transfer (FRET) pair selection?

The emission spectrum (λem ~580 nm) pairs optimally with quenchers like QSY21 (λabs ~560 nm) or Alexa Fluor 647 for multiplexed imaging. However, the rigid tetracyclic structure may reduce Förster radius (R₀) compared to more flexible dyes. Calculate R₀ using: R0=0.02108×(κ2QYJ(λ))1/6R_0 = 0.02108 \times (\kappa^2 \cdot Q_Y \cdot J(\lambda))^{1/6}

where J(λ)J(\lambda) is the spectral overlap integral and κ2\kappa^2 is the orientation factor (assumed 2/3 for isotropic rotation) .

Methodological Troubleshooting Table

IssueCauseSolutionReference
Low labeling efficiencyInsufficient amine availabilityIncrease pH to 8.5 or extend reaction time to 4 hours
Fluorescence quenchingAggregation in aqueous bufferAdd 0.01% pluronic F-127 or reduce dye concentration
Background signalResidual unreacted esterDialyze with 10 kDa MWCO membrane or purify via size-exclusion chromatography

Key Data from Literature

  • Molecular Weight : 527.53 g/mol
  • Absorption/Emission : λmax(abs) = 555 nm; λmax(em) = 580 nm
  • Storage : -20°C in anhydrous DMSO; avoid freeze-thaw cycles (>3 cycles reduce activity by 40%) .

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